molecular formula C7H7BrFNO B1291996 4-Bromo-5-fluoro-2-methoxyaniline CAS No. 330794-03-1

4-Bromo-5-fluoro-2-methoxyaniline

Cat. No. B1291996
CAS RN: 330794-03-1
M. Wt: 220.04 g/mol
InChI Key: WOFOKKKWMDHLEX-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 . It is used as a laboratory reagent . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-5-fluoro-2-methoxyaniline is 1S/C7H7BrFNO/c1-11-7-2-4 (8)5 (9)3-6 (7)10/h2-3H,10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-5-fluoro-2-methoxyaniline is a solid at room temperature . It should be stored in a cool place and kept in a tightly closed container . It is incompatible with strong oxidizing agents, strong acids, and strong bases .

Scientific Research Applications

Laboratory Reagent

4-Bromo-5-fluoro-2-methoxyaniline: is commonly used as a laboratory reagent due to its chemical properties . It serves as a fundamental component in various chemical syntheses and reactions. Its stability under different conditions makes it a versatile reagent for experimental procedures.

Synthesis of ALK Inhibitors

This compound is utilized in the synthesis of 3,5-diamino-1,2,4-triazole ureas , which are potent inhibitors of anaplastic lymphoma kinase (ALK) . ALK is significant in the study of certain types of cancer, and inhibitors can be crucial in the development of cancer therapies.

Rho Kinase Inhibitors

Another application is in the synthesis of chroman-3-amides . These compounds are potent Rho kinase inhibitors . Rho kinases play a role in various cellular functions, and their inhibition can be beneficial in treating disorders related to excessive cell contraction and proliferation.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

This compound is often used as a laboratory reagent , and its specific biological targets may depend on the context of the experiment.

Mode of Action

As a laboratory reagent, it may interact with various biological targets depending on the specific experimental setup .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of potent inhibitors for various enzymes , suggesting that 4-Bromo-5-fluoro-2-methoxyaniline may also have potential applications in this area.

Pharmacokinetics

As a laboratory reagent, its bioavailability would likely depend on the specific experimental conditions .

Result of Action

Given its use as a laboratory reagent , its effects would likely depend on the specific biological targets and experimental conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-fluoro-2-methoxyaniline. For instance, it should be stored in a cool place and kept tightly closed to maintain its stability . It’s also incompatible with strong oxidizing agents, strong acids, and strong bases .

properties

IUPAC Name

4-bromo-5-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFOKKKWMDHLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625089
Record name 4-Bromo-5-fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-2-methoxyaniline

CAS RN

330794-03-1
Record name 4-Bromo-5-fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-fluoro-2-methoxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydrosulfite (14.7 g, 84.4 mmol) was added to a solution of 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene (9.28 g, 37.12 mmol) in ethanol (180 mL) and water (130 mL) at 80° C. in three portions. After 5 hours the organic solvent was removed and the solid in aqueous layer was collected by filtration. The solid was further washed with heptane/ethyl acetate (3:2, 400 mL). The filtrate was evaporated to give 4-bromo-5-fluoro-2-methoxyaniline (3.29 g, 40%). 1H NMR (DMSO-d6) δ 3.75 (s, 3H), 5.22 (s, 2H), 6.56 (d, J=10.68 Hz, 2H), 6.94 (d, J=6.57 Hz, 2H).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a THF (20 mL) solution of 5-fluoro-2-methoxyaniline (1.76 g), a THF (30 mL) solution of pyridinium bromide perbromide (4.36 g) was added dropwise under ice-cooling, and the reaction solution was agitated for 30 minutes at room temperature. The solid which deposited from the reaction mixture was separated by filtering and the solid was washed by THF. After the obtained solid was dissolved with water and ethyl acetate, the aqueous layer was neutralized with a saturated sodium bicarbonate water, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (elution solvent: hexane-ethyl acetate system), and 1.83 mg of the title compound was obtained.
Quantity
1.76 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
4.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-fluoro-2-methoxyaniline
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4-Bromo-5-fluoro-2-methoxyaniline
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